Apohyoscine
Overview
Description
Synthesis Analysis
The specific synthesis process of Apohyoscine is not readily available in the sources I found. However, it’s known that Apohyoscine is a bio-active isolate of certain plant species12. This suggests that it’s likely extracted from these plants rather than synthesized in a lab.Molecular Structure Analysis
Apohyoscine has a molecular formula of C17H19NO312. Its structure includes a tropane ring, a common feature in alkaloids from the Nightshade family1.
Chemical Reactions Analysis
The specific chemical reactions involving Apohyoscine are not detailed in the sources I found. However, as an alkaloid, it’s likely involved in various biological reactions.Physical And Chemical Properties Analysis
Apohyoscine has a molar mass of 285.343 g·mol−11. It appears as an off-white to pale yellow solid2. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Scientific Research Applications
Detection and Analysis
- Liquid Chromatographic Determination : A study by Whelpton, Hurst, Metcalfe, and Saunders (1992) describes a sensitive method for determining hyoscine (scopolamine) in urine, identifying apohyoscine as a urinary metabolite. This method involves solid-phase extraction and high-performance liquid chromatography, showcasing the importance of apohyoscine in analytical chemistry (Whelpton, Hurst, Metcalfe, & Saunders, 1992).
Isolation and Identification
- Isolation from Natural Sources : Mirzamatov, Lutfullin, Malikov, and Yunusov (1974) reported the isolation of apohyoscine from Physochlaina alaica. Their research involved NMR spectroscopy and mass spectrometry, highlighting the methods used in natural product chemistry to identify compounds like apohyoscine (Mirzamatov, Lutfullin, Malikov, & Yunusov, 1974).
Biochemical Studies
- Biosynthesis Research : A study by Evans and Woolley (1976) on Datura innoxia plants explored the biosynthesis of apohyoscine, along with other related compounds. They investigated the incorporation of various precursors into apohyoscine, contributing to our understanding of alkaloid biosynthesis in plants (Evans & Woolley, 1976).
Alkaloid Research
- Alkaloid Composition Studies : Research by Aripova (1985) and Sharova, Arinova, & Abdilalimov (1977) on Hyoscyamus species identified apohyoscine among various extracted alkaloids, demonstrating its presence in different plant species and contributing to the field of phytochemistry (Aripova, 1985); (Sharova, Arinova, & Abdilalimov, 1977).
Clinical Research and Pharmacology
- Hyoscine (Scopolamine) Related Studies : While not directly about apohyoscine, research by Lacy, Wang, Bhowal, & Schaefer (2013) on hyoscine butylbromide and studies on apomorphine stability (Ng Ying Kin, Lal, & Thavundayil, 2001) provide context on related compounds, which can be valuable for comparative pharmacological studies (Lacy, Wang, Bhowal, & Schaefer, 2013); (Ng Ying Kin, Lal, & Thavundayil, 2001).
Safety And Hazards
Safety data for Apohyoscine suggests avoiding breathing its mist, gas, or vapors and avoiding contact with skin and eyes4. In case of exposure, flushing with plenty of water and seeking medical attention is recommended4.
Future Directions
The future directions for Apohyoscine research are not explicitly mentioned in the sources I found. However, given its bio-active nature and its occurrence in various plant species, it could be a subject of interest in pharmacological and botanical research.
Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For a more detailed analysis, especially regarding synthesis, chemical reactions, and future directions, consulting scientific literature or experts in the field may be necessary.
properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-LHIUVBILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045591 | |
Record name | Aposcopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apohyoscine | |
CAS RN |
535-26-2 | |
Record name | Apohyoscine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aposcopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.